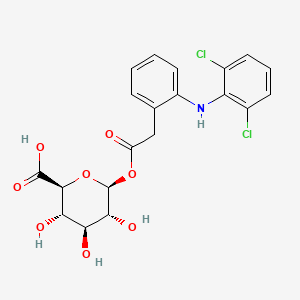

Diclofenac-Acylglucuronid

Übersicht

Beschreibung

Diclofenac acyl-β-D-glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor diclofenac . It is formed from diclofenac via UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . Diclofenac acyl-β-D-glucuronide inhibits the proliferation of HT-29 colorectal adenocarcinoma cells .

Synthesis Analysis

In humans, metabolism of the commonly used nonsteroidal anti-inflammatory drug diclofenac yields principally the 4’-hydroxy, 5-hydroxy, and acyl glucuronide metabolites . All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug .Molecular Structure Analysis

The molecular formula of Diclofenac acyl glucuronide is C20H19Cl2NO8 . The molecular weight is 472.3 g/mol .Chemical Reactions Analysis

Diclofenac is metabolized to a reactive acyl glucuronide that has been proposed to mediate toxic adverse drug reactions associated with its use . In a study, the ability of diclofenac acyl glucuronide to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats was examined .Wissenschaftliche Forschungsanwendungen

Mediator von arzneimittelbedingten Toxizitäten

Acylglucuronid (AG)-Metabolite, wie z. B. Diclofenac-Acylglucuronid, wurden auf ihre Rolle als Mediatoren von arzneimittelbedingten Toxizitäten untersucht . Diese Metaboliten können biologische Moleküle kovalent modifizieren, darunter Proteine, Lipide und Nukleinsäuren . Diese Modifikation erfolgt entweder durch Transacylierung von nukleophilen Zentren an Makromolekülen oder durch Glykation von Proteinresten .

Inhibition von Schlüsselenzymen und -transportern

This compound wurde als Hemmer von Schlüsselenzymen und -transportern gefunden . Diese Inhibition kann zu unvorhergesehenen Interaktionen mit mehreren biologischen Systemen führen .

Indikator für arzneimittelbedingte Leberschädigung (DILI)

Nichtsteroidale Antirheumatika (NSAIDs) wie Diclofenac induzieren häufig arzneimittelbedingte Leberschädigung (DILI) . This compound wurde in der Forschung verwendet, um den detaillierten Mechanismus von DILI besser zu verstehen .

Rolle bei der Zytotoxizität

This compound wurde auf seine Rolle bei der Zytotoxizität untersucht . Die Forschung hat gezeigt, dass die High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 2 (TLR2)-Signaltransduktionsachse in bestimmten Zellen unterdrückt werden kann, in anderen jedoch nicht, was zu unterschiedlichen Rollen bei der NSAID-induzierten Zytotoxizität führt .

Metabolit von Diclofenac

Diclofenac, ein nichtsteroidales Antirheumatikum, wird zu einem reaktiven Acylglucuronid metabolisiert . Dieser Metabolit wurde vorgeschlagen, toxische unerwünschte Arzneimittelwirkungen zu vermitteln, die mit seiner Anwendung verbunden sind .

Analytische Methodik

Diclofenac und sein Acylglucuronid wurden mit LC-MS/MS-Analytik untersucht . Diese analytische Methodik wird verwendet, um diese Substanzen in biologischen Flüssigkeiten und Geweben nachzuweisen, zu identifizieren und zu quantifizieren .

Wirkmechanismus

Target of Action

Diclofenac acyl glucuronide (D-AG), a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, primarily targets cyclooxygenase (COX)-1 and -2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling . D-AG also interacts with various transporters expressed in the kidney and liver, including OAT1, OAT2, OAT3, MRP2, BCRP, OATP1B1, OATP2B1, OAT2, and MRP3 .

Mode of Action

Diclofenac acyl glucuronide, like other NSAIDs, inhibits COX-1 and COX-2, thereby reducing the production of PGs and alleviating inflammation and pain . D-AG is also known to exhibit a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .

Biochemical Pathways

The formation of D-AG is a crucial part of the metabolism of diclofenac, a process known as glucuronidation . This pathway involves the conjugation of diclofenac with glucuronic acid, resulting in the formation of D-AG . This metabolite often circulates in plasma before being excreted in urine and bile . Diclofenac is also metabolized to hydroxy metabolites and undergoes conjugation to sulfate and taurine .

Pharmacokinetics

Diclofenac is over 99.7% bound to serum proteins, primarily albumin . After formation, the disposition of D-AG can be mediated by various transporters expressed in the kidney and liver . The elimination half-life of diclofenac sodium, the parent compound, is about 1.3 hours .

Result of Action

The formation of D-AG and its subsequent interactions can lead to various molecular and cellular effects. For instance, D-AG can covalently modify proteins, potentially disrupting critical cellular functions or eliciting immunological responses . It has been suggested that D-AG, or the acyl glucuronide of one of its oxidative metabolites, is directly involved in the pathogenesis of small intestinal injury .

Action Environment

The action, efficacy, and stability of D-AG can be influenced by various environmental factors. For instance, the presence of certain transporters in the liver and kidney can mediate the disposition of D-AG . Moreover, the inherent instability of AGs under physiological conditions can pose significant challenges in assessing the safety of D-AG . The action of D-AG can also be affected by the pH, with the antibody stable in a pH range from 3 to 12 .

Safety and Hazards

Zukünftige Richtungen

Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYYSIYCILNG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314170 | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64118-81-6 | |

| Record name | Diclofenac glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

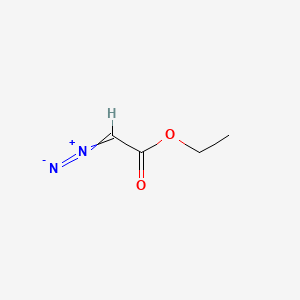

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,h]anthracene](/img/structure/B1670416.png)